molecular formula C17H20N2O3S2 B2680771 Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396630-14-0

Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2680771
CAS No.: 1396630-14-0
M. Wt: 364.48
InChI Key: CUEHUEZNJXWCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) group linked via a methanone bridge to a piperidine ring. The piperidine moiety is further substituted with a thioether-bound 4,5-dihydrothiazole heterocycle.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-16(13-1-2-14-15(9-13)22-11-21-14)19-6-3-12(4-7-19)10-24-17-18-5-8-23-17/h1-2,9,12H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEHUEZNJXWCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, an amine, and a ketone.

    Attachment of the Dihydrothiazole Group: The dihydrothiazole moiety can be introduced through the reaction of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the piperidine and dihydrothiazole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dihydrothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, potentially converting it to an alcohol.

    Substitution: The aromatic ring in the benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the thiazole moiety exhibit notable antimicrobial activity. For instance, derivatives of thiazole have been shown to effectively combat various bacterial strains such as E. coli and Staphylococcus aureus . The presence of the benzo[d][1,3]dioxole enhances this activity, potentially due to synergistic effects between the two structural components.

Anticonvulsant Activity

Studies have demonstrated that certain derivatives of this compound possess anticonvulsant properties. For example, related thiazole compounds have shown significant efficacy in animal models, suggesting that modifications to the piperidine structure could enhance these effects .

Cancer Therapeutics

The compound's ability to inhibit specific protein kinases positions it as a candidate for cancer treatment. Inhibitors targeting receptor protein-tyrosine kinases are crucial in cancer therapy as they can disrupt signaling pathways involved in tumor growth . The structural characteristics of benzo[d][1,3]dioxole derivatives may enhance their potency against cancer cells.

Synthetic Routes and Industrial Applications

The synthesis of benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone) typically involves multi-step organic reactions:

  • Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through cyclization reactions involving catechol derivatives and formaldehyde.
  • Synthesis of the thiazole ring: Methods include condensation reactions between thiourea and appropriate carbonyl compounds.
  • Amide bond formation: The final step often involves coupling the piperidine derivative with the dioxole-thiazole framework using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

These synthetic methods are not only applicable in academic research but also hold potential for industrial-scale production due to their adaptability and efficiency.

Case Studies

Several studies have documented the pharmacological effects of compounds similar to this compound):

  • Antimicrobial Activity Study : A recent investigation compared various thiazole derivatives against standard antibiotics like ampicillin and streptomycin. Compounds derived from similar scaffolds exhibited superior antibacterial activity, highlighting the potential for developing new antimicrobial agents .
  • Anticonvulsant Efficacy : Another study focused on thiazole-pyrrolidine analogues demonstrated significant anticonvulsant effects in rodent models, suggesting that modifications to this compound could yield effective treatments for epilepsy .

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves its interaction with cellular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways can vary depending on the specific biological context but often involve modulation of cell signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Bioactivity
Target Compound Benzo[d][1,3]dioxole + piperidine Thioether, dihydrothiazole, methanone ~393.5* Inferred antibacterial
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl derivatives Pyrazolyl + piperidine/piperazine Hydroxyl, tert-butyl, carbonyl 357.45–373.46 Antibacterial
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazolyl + cyclopropane Cyclopropane, carboxamide, benzoyl ~434.5* Unspecified (synthetic)
[4-(Diphenylmethyl)-1-piperazinyl][5-(2-thienyl)-7-(trifluoromethyl)pyrazolo... Pyrazolo-pyrimidine + piperazine Trifluoromethyl, thienyl, diphenylmethyl ~555.5* Likely CNS/antimicrobial
(2E,4E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,4,8-trien-1-one Polyene + piperidine Conjugated triene, methanone 339.43 Unreported

Pharmacokinetic and Toxicity Considerations

  • Metabolism : The benzo[d][1,3]dioxole group is prone to oxidative metabolism, but the dihydrothiazole-thioether may slow degradation compared to hydroxylated analogs (e.g., 4c in ) .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Structure : The compound features a benzo[d][1,3]dioxole moiety connected to a piperidine ring via a thiazole-derived thiomethyl group.
  • Molecular Formula : C_{17}H_{19}N_{3}O_{3}S
  • Molecular Weight : 364.5 g/mol
  • CAS Number : 1396630-14-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole core and subsequent functionalization to introduce the thiazole and piperidine components. The methodologies often utilize various coupling reactions and protective group strategies to achieve the desired structure.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds related to benzo[d][1,3]dioxole derivatives. For instance:

  • Cytotoxicity Studies :
    • A study evaluated several benzo[d][1,3]dioxole derivatives for their cytotoxic effects against cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated that certain derivatives exhibited IC50 values significantly lower than the reference drug doxorubicin, demonstrating potent antitumor activity. For example:
      • IC50 values :
        • HepG2: 2.38 µM
        • HCT116: 1.54 µM
        • MCF7: 4.52 µM
      • Doxorubicin IC50 values for comparison:
        • HepG2: 7.46 µM
        • HCT116: 8.29 µM
        • MCF7: 4.56 µM .
  • Mechanisms of Action :
    • The anticancer mechanisms were studied through various assays:
      • EGFR Inhibition : Compounds demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways.
      • Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
      • Cell Cycle Analysis : The compounds affected cell cycle progression, leading to G0/G1 phase arrest in treated cells.
      • Mitochondrial Pathway Proteins : The expression levels of Bcl-2 and Bax proteins were altered, suggesting involvement in the mitochondrial apoptosis pathway .

Other Biological Activities

In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have shown promise in other areas:

  • Antimicrobial Activity : Certain compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory effects through modulation of cytokine production.

Study on Thiourea Derivatives

A notable study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their biological activity:

  • The study revealed that several compounds displayed significant cytotoxicity against cancer cell lines while showing low toxicity towards normal cells (IC50 > 150 µM).
  • Mechanistic studies indicated that these compounds could effectively target multiple pathways involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets:

  • These studies help elucidate potential interactions at the molecular level and guide further optimization of compound structures for enhanced efficacy .

Q & A

Q. What synthetic strategies are effective for optimizing the yield of this compound?

The synthesis of structurally related benzoylpiperidine derivatives (e.g., compound 22b in ) typically involves coupling substituted benzoic acids with piperidine intermediates via amidation or nucleophilic substitution. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for intermediate reactions to enhance solubility and reactivity .
  • Chromatographic purification : Employ gradient elution (e.g., n-hexane/EtOAc) to isolate the product, achieving yields up to 84% .
  • Reaction monitoring : TLC or HPLC (retention time ~13 minutes at 254 nm) ensures reaction completion and purity assessment .

Q. How can NMR and HPLC be used to confirm the compound’s structural integrity?

  • 1H/13C-NMR : Analyze chemical shifts for the benzodioxole protons (~5.93 ppm for OCH2O) and piperidinyl signals (~3.48–3.54 ppm for CH2 groups) .
  • HPLC : Monitor retention times (e.g., 13.036 minutes for compound 22b ) and peak area (>95%) to verify purity .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In vitro anticonvulsant screening : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models, as demonstrated for structurally similar compounds in and .
  • Cytotoxicity profiling : Employ cell viability assays (e.g., MTT) against standard cancer cell lines .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity?

  • Piperidine substitution : Replace the 4,5-dihydrothiazole group with bioisosteres (e.g., oxadiazole or triazine rings) to modulate receptor binding, as seen in and .
  • Benzodioxole optimization : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-position to improve metabolic stability .

Q. What methodologies resolve discrepancies in elemental analysis data?

Example from : For compound 22b , calculated C (67.12%) vs. found (66.98%) suggests potential hydration or solvent retention.

  • Solution : Perform Karl Fischer titration to quantify residual water and repeat combustion analysis under inert conditions .

Q. How can crystallography clarify its binding mode with biological targets?

  • X-ray diffraction : Co-crystallize the compound with its target (e.g., GABA-A receptor fragments) to identify key interactions, such as hydrogen bonding with the dihydrothiazole sulfur .
  • Docking studies : Use software like AutoDock Vina to simulate binding poses, validated by mutagenesis data .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

  • Rodent studies : Administer the compound intravenously (1–5 mg/kg) and collect plasma samples for LC-MS/MS analysis to calculate parameters like t1/2 and AUC .
  • Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites via HRMS .

Data Contradiction and Validation

Q. How to address conflicting SAR data in related derivatives?

Example: In , compound 5j (thiazolone) showed higher activity than 5i (oxazolone), contradicting earlier hypotheses.

  • Approach :
    • Validate purity via HPLC and HRMS to rule out impurities .
    • Perform competitive binding assays to confirm target specificity .

Q. What statistical methods analyze biological replicate variability?

  • ANOVA : Compare mean activity across replicates (e.g., Sp1–Sp5 in ) to identify outliers.
  • EC50 confidence intervals : Use nonlinear regression (GraphPad Prism) to quantify uncertainty in dose-response curves .

Structural Characterization Tables

Analytical Technique Key Data for Validation Reference
1H-NMROCH2O (δ 5.93 ppm), Piperidine CH2 (δ 3.48–3.54)
HPLCRetention time: 13.036 min, Purity: 95%
HRMSm/z 480.28 (C25H28N4O6)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.